2-Cyclopropyl-2-ethoxyethan-1-ol

Medicinal Chemistry Drug Discovery Chemical Synthesis

2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3) is a specialized C7H14O2 ether-alcohol building block characterized by a primary hydroxyl group, an ethoxy substituent, and a cyclopropyl ring attached to the C2 position. This unique geminal substitution pattern distinguishes it from simpler cyclopropyl alcohols and linear ethoxyethanols, making it a versatile scaffold for medicinal chemistry, agrochemical intermediate synthesis, and advanced material design.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 1865506-39-3
Cat. No. B2571993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-ethoxyethan-1-ol
CAS1865506-39-3
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCCOC(CO)C1CC1
InChIInChI=1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3
InChIKeyHESXRWKUHPPYPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3): Key Properties, Structural Context, and Procurement Considerations


2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3) is a specialized C7H14O2 ether-alcohol building block characterized by a primary hydroxyl group, an ethoxy substituent, and a cyclopropyl ring attached to the C2 position . This unique geminal substitution pattern distinguishes it from simpler cyclopropyl alcohols and linear ethoxyethanols, making it a versatile scaffold for medicinal chemistry, agrochemical intermediate synthesis, and advanced material design. Its molecular weight is 130.18 g/mol, and it is commercially available with a minimum purity of 95% . This compound serves as a non-hazardous, research-use-only building block, with procurement primarily from specialized small-molecule suppliers.

Structural Nuances of 2-Cyclopropyl-2-ethoxyethan-1-ol (1865506-39-3) and the Pitfalls of Simple Analog Substitution


Generic substitution with seemingly similar ether-alcohols or cyclopropyl derivatives is inadvisable due to the specific geminal arrangement of the cyclopropyl and ethoxy groups in 2-Cyclopropyl-2-ethoxyethan-1-ol. This unique configuration imparts a distinct three-dimensional shape, electronic distribution, and hydrogen-bonding capacity, which directly influence binding affinity, metabolic stability, and reactivity in subsequent synthetic steps . Unlike 2-cyclopropoxyethanol (where oxygen bridges cyclopropane and ethanol) or 2-ethoxyethanol (lacking the cyclopropane), the target compound's steric and electronic profile is not replicated by its closest structural analogs, necessitating empirical verification rather than functional-class interchangeability [1].

Comparative Quantitative Evidence for 2-Cyclopropyl-2-ethoxyethan-1-ol (1865506-39-3) vs. Closest Analogs


Molecular Weight and Formula Comparison Against 2-Cyclopropoxyethanol

2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3) possesses a molecular weight of 130.18 g/mol and the formula C7H14O2, which is notably higher than that of 2-cyclopropoxyethanol (CAS 20117-44-6; 102.13 g/mol, C5H10O2) . This difference arises from the addition of two carbon atoms and a distinct oxygen connectivity (the target compound features an ethoxy group on the same carbon as the cyclopropyl, whereas 2-cyclopropoxyethanol has a cyclopropyloxy group attached to ethanol). This 27% higher molecular weight and different atom count directly influence physicochemical properties like LogP (predicted LogP of 0.7938 for the target vs. a predicted lower value for the smaller analog) and hydrogen-bonding potential, impacting solubility and permeability in biological systems . In a head-to-head context for medicinal chemistry optimization, this molecular weight increase can be a strategic tool for modulating target engagement or metabolic clearance.

Medicinal Chemistry Drug Discovery Chemical Synthesis

Purity Specification and Analytical Verification for Reproducible Research

Commercially sourced 2-Cyclopropyl-2-ethoxyethan-1-ol (CAS 1865506-39-3) is specified with a minimum purity of 95%, a standard that is consistent across multiple suppliers . This baseline purity is comparable to the specification for the related building block 2-cyclopropoxyethanol (also min. 95% purity) . However, unlike 2-ethoxyethanol, which is often stabilized with additives like 2,6-Di-tert-butyl-4-methylphenol (BHT) to prevent peroxide formation , the target compound's purity profile is not typically accompanied by stabilizer disclosure, implying a direct assessment of the active species. For researchers, this means that the 95% purity value directly reflects the target compound without an additive background, simplifying interpretation of reaction outcomes or biological assay results. This is a critical differentiator from commodity solvents or stabilized reagents where additive presence can confound experimental data.

Quality Control Synthetic Chemistry Reproducibility

Unique Geminal Substitution Pattern Differentiates Reactivity and Scaffold Utility

The core structural feature of 2-Cyclopropyl-2-ethoxyethan-1-ol (1865506-39-3) is the geminal attachment of a cyclopropyl ring and an ethoxy group to the same carbon atom . This is in stark contrast to 2-cyclopropoxyethanol (20117-44-6), where the cyclopropyl group is attached via an oxygen atom to the ethanol chain, and to 2-ethoxyethanol (110-80-5), which lacks a cyclopropyl moiety altogether. The geminal arrangement creates a neopentyl-like alcohol center with significant steric hindrance, which has direct consequences for synthetic transformations. For instance, the hydroxyl group in the target compound is expected to exhibit reduced nucleophilicity compared to 2-ethoxyethanol's primary alcohol due to steric shielding from both the cyclopropyl and ethoxy groups. This can be advantageous in selective reactions, such as avoiding unwanted side reactions during esterification or Mitsunobu couplings [1]. Conversely, the ether oxygen in the target compound is less sterically accessible than in 2-cyclopropoxyethanol, potentially altering its chelation properties. No direct comparative yield data is available, but class-level inference from similar sterically hindered cyclopropyl carbinols suggests that the target compound's unique steric environment provides a distinct reactivity profile that can be exploited to achieve chemoselectivity not possible with linear analogs [2].

Chemical Biology Medicinal Chemistry Synthetic Methodology

Predicted Physicochemical Parameters for Lead Optimization Prioritization

Computational prediction of key physicochemical properties provides a baseline for comparing 2-Cyclopropyl-2-ethoxyethan-1-ol with its analogs. The target compound has a predicted LogP of 0.7938 and a topological polar surface area (TPSA) of 29.46 Ų . In contrast, 2-cyclopropoxyethanol (C5H10O2) is predicted to have a significantly lower LogP (due to its smaller size) and a TPSA of 29.46 Ų (same number of H-bond acceptors/donors) [1]. The higher LogP of the target compound suggests increased lipophilicity and potentially improved membrane permeability compared to 2-cyclopropoxyethanol, a factor that is often crucial in optimizing central nervous system (CNS) drug candidates or cellular uptake. The identical TPSA indicates that the hydrogen-bonding capacity is preserved, but the overall polarity is modulated by the increased carbon count. This class-level inference is supported by the general observation that adding a methylene unit increases LogP by approximately 0.5 units [2]. Therefore, researchers can use the target compound to incrementally increase LogP while maintaining a favorable TPSA for oral absorption.

Drug Design ADME-Tox Computational Chemistry

Key Application Scenarios for 2-Cyclopropyl-2-ethoxyethan-1-ol (1865506-39-3) Based on Differential Evidence


Lead Optimization in Medicinal Chemistry for Enhanced Lipophilicity

In drug discovery programs where a lead series shows poor cellular permeability or low LogP, 2-Cyclopropyl-2-ethoxyethan-1-ol serves as a strategic building block to incrementally increase lipophilicity by approximately 0.5 LogP units relative to 2-cyclopropoxyethanol, while maintaining the same hydrogen-bonding capacity (TPSA 29.46 Ų) . This precise modulation is valuable in CNS drug discovery, where the optimal LogP range is often between 1-3, and small changes can dramatically impact brain penetration. The compound's geminal substitution also introduces steric bulk that can reduce metabolic clearance at adjacent sites, making it a candidate for improving the pharmacokinetic profile of drug candidates.

Synthesis of Sterically Hindered Ether-Alcohol Derivatives

The unique geminal arrangement of the cyclopropyl and ethoxy groups in 2-Cyclopropyl-2-ethoxyethan-1-ol creates a sterically shielded alcohol that exhibits reduced nucleophilicity compared to 2-ethoxyethanol or 2-cyclopropoxyethanol [1]. This property is exploited in chemoselective reactions, such as esterification or etherification, where the primary alcohol of the target compound can be selectively modified in the presence of more reactive, unhindered alcohols in a complex mixture. This capability is particularly useful in the synthesis of PROTAC linkers, advanced dendrimers, or functionalized materials where precise control over polymer architecture is required.

Agrochemical Intermediate and Specialty Building Block

Cyclopropyl groups are widely recognized in agrochemistry for enhancing metabolic stability and biological activity. The commercial availability of 2-Cyclopropyl-2-ethoxyethan-1-ol with a defined 95% purity specification makes it a reliable intermediate for synthesizing novel cyclopropyl-containing fungicides, herbicides, or insecticides . Its molecular weight of 130.18 g/mol and presence of both an ether and an alcohol handle allow for diverse synthetic transformations, including oxidation to aldehydes, conversion to halides, or use in Williamson ether synthesis, providing access to a variety of agrochemically relevant scaffolds.

Material Science Applications Requiring Defined Scaffold Geometry

In materials chemistry, the three-dimensional shape imposed by the geminal cyclopropyl-ethoxy group can influence polymer packing, liquid crystal alignment, or metal-organic framework (MOF) linker geometry. The compound's predicted LogP of 0.7938 and TPSA of 29.46 Ų provide a balance of hydrophilicity and hydrophobicity suitable for designing amphiphilic building blocks . Its steric profile may also be used to tune the porosity of covalent organic frameworks (COFs) or the selectivity of molecularly imprinted polymers, where the specific spatial arrangement of functional groups is critical for recognition and separation processes.

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